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molecular formula C6HCl3F2 B8272739 2,4-Difluoro-1,3,5-trichlorobenzene

2,4-Difluoro-1,3,5-trichlorobenzene

Cat. No. B8272739
M. Wt: 217.4 g/mol
InChI Key: FKAPHOWNHUKXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699992B2

Procedure details

31.1 g of 3,5-dichloro-2,4-difluoroaniline (0.157 mol) was added to 100 ml of a solution of concentrated hydrochloric acid and water (1:1) at 70° C. The resulting mixture was stirred to be a slurry and cooled to 0-5° C. To the mixture was added 11.6 g of aqueous solution of sodium nitrite (0.165 mol) over 30 minutes. The resulting solution was added to a solution of CuCl (0.188 mol) and hydrochloric acid (100 ml). The reaction mixture was stirred for 2 hours and kept overnight. Fractions obtained by wet-distillation were extracted with toluene. The extract was washed successively with 10% aqueous solution of NaOH, concentrated sulfuric acid and water, dried over sodium sulfate and evaporated. The residue was recrystallized from toluene to give 27.7 g of 2,4-difluoro-1,3,5-trichlorobenzene (0.127 mol) in 81.1% yield.
Quantity
31.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
0.165 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
CuCl
Quantity
0.188 mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:11])=[C:4]([CH:6]=[C:7]([Cl:10])[C:8]=1[F:9])N.[ClH:12].N([O-])=O.[Na+]>Cl[Cu].O>[F:11][C:3]1[C:2]([Cl:1])=[C:8]([F:9])[C:7]([Cl:10])=[CH:6][C:4]=1[Cl:12] |f:2.3|

Inputs

Step One
Name
Quantity
31.1 g
Type
reactant
Smiles
ClC=1C(=C(N)C=C(C1F)Cl)F
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
11.6 g
Type
reactant
Smiles
Name
Quantity
0.165 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
CuCl
Quantity
0.188 mol
Type
catalyst
Smiles
Cl[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Fractions obtained by wet-distillation
EXTRACTION
Type
EXTRACTION
Details
were extracted with toluene
WASH
Type
WASH
Details
The extract was washed successively with 10% aqueous solution of NaOH, concentrated sulfuric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1Cl)F)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.127 mol
AMOUNT: MASS 27.7 g
YIELD: PERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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